![molecular formula C19H24ClN5O2 B4461916 4-{4-[(4-chlorophenoxy)acetyl]-1-piperazinyl}-N-ethyl-6-methyl-2-pyrimidinamine](/img/structure/B4461916.png)
4-{4-[(4-chlorophenoxy)acetyl]-1-piperazinyl}-N-ethyl-6-methyl-2-pyrimidinamine
説明
4-{4-[(4-chlorophenoxy)acetyl]-1-piperazinyl}-N-ethyl-6-methyl-2-pyrimidinamine, commonly known as CEP-1347, is a synthetic compound that has been extensively studied for its potential therapeutic applications in neurological disorders. It belongs to the class of compounds known as kinase inhibitors, which have been shown to modulate various signaling pathways in the body.
作用機序
The mechanism of action of CEP-1347 involves the inhibition of JNK activity, which is known to play a key role in the pathogenesis of neurological disorders. JNK is activated in response to various stress signals, including oxidative stress and inflammation, and can promote cell death and inflammation. By inhibiting JNK activity, CEP-1347 can protect neurons from damage and promote their survival.
Biochemical and Physiological Effects:
CEP-1347 has been shown to have a range of biochemical and physiological effects, including the inhibition of JNK activity, the promotion of neuron survival, and the reduction of inflammation. These effects have been observed in various in vitro and in vivo models of neurological disorders, suggesting that CEP-1347 has potential therapeutic applications in these conditions.
実験室実験の利点と制限
One of the main advantages of CEP-1347 for lab experiments is its specificity for JNK inhibition, which allows for the selective modulation of this pathway. However, one of the limitations of CEP-1347 is its potential off-target effects, which may limit its usefulness in certain experimental settings. Additionally, the optimal dosage and administration of CEP-1347 for therapeutic applications in humans is not yet fully understood.
将来の方向性
There are several potential future directions for research on CEP-1347. One area of interest is the development of more selective JNK inhibitors that can avoid the potential off-target effects of CEP-1347. Another area of interest is the investigation of the optimal dosage and administration of CEP-1347 for therapeutic applications in humans. Additionally, further research is needed to explore the potential therapeutic applications of CEP-1347 in other neurological disorders beyond Parkinson's disease and Alzheimer's disease.
科学的研究の応用
CEP-1347 has been extensively studied for its potential therapeutic applications in neurological disorders such as Parkinson's disease and Alzheimer's disease. It has been shown to inhibit the activity of c-Jun N-terminal kinase (JNK), a protein kinase that is involved in the regulation of cell death and inflammation. By inhibiting JNK activity, CEP-1347 has been shown to protect neurons from damage and promote their survival.
特性
IUPAC Name |
2-(4-chlorophenoxy)-1-[4-[2-(ethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl]ethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClN5O2/c1-3-21-19-22-14(2)12-17(23-19)24-8-10-25(11-9-24)18(26)13-27-16-6-4-15(20)5-7-16/h4-7,12H,3,8-11,13H2,1-2H3,(H,21,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDJIFLWQCOUNAG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=CC(=N1)N2CCN(CC2)C(=O)COC3=CC=C(C=C3)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClN5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。